molecular formula C14H14B2F2O5 B1146730 3-Fluoro-4-methoxyphenyl boronic acid anhydride CAS No. 149506-26-3

3-Fluoro-4-methoxyphenyl boronic acid anhydride

Cat. No. B1146730
CAS RN: 149506-26-3
M. Wt: 321.8767664
InChI Key:
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Description

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a chemical compound that contains varying amounts of anhydride . It is used as a reactant for the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-methoxyphenyl boronic acid anhydride is FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 .


Chemical Reactions Analysis

3-Fluoro-4-methoxyphenyl boronic acid anhydride is used in various chemical reactions. It is used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It is also used in regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a powder with a melting point of 206-211 °C . Its solubility in methanol is also mentioned .

Scientific Research Applications

Preparation of Hydroxyphenylnaphthols

This compound is used as a reactant in the preparation of hydroxyphenylnaphthols . These hydroxyphenylnaphthols are known to be inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 , an enzyme that plays a crucial role in the biological activities of estrogens and androgens.

Regioselective Suzuki Coupling

The compound is also used in regioselective Suzuki coupling . The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.

Ruthenium-Catalyzed Arylation Reactions

3-Fluoro-4-methoxyphenyl boronic acid anhydride is used in Ruthenium-catalyzed arylation reactions . These reactions are important for the formation of carbon-carbon bonds in organic synthesis.

Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles

This compound is used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These thiazoles act as microtubule inhibitors and have potential as antitumor agents .

Rhodium Catalyzed Cyanation

The compound is used in Rhodium catalyzed cyanation . This reaction is used to introduce a cyanide group into a molecule, which can be useful in various chemical syntheses.

Petasis Reaction

Lastly, 3-Fluoro-4-methoxyphenyl boronic acid anhydride is used in the Petasis reaction . This reaction is a multi-component reaction used to form carbon-carbon and carbon-nitrogen bonds in a single step .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mechanism of Action

Target of Action

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a versatile reagent used in organic synthesis . Its primary targets are organic compounds that can undergo coupling reactions, such as Suzuki-Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this reaction, the boronic acid moiety of the compound exchanges its organic group with a metalloid or metal species, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura coupling is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of a larger class of reactions known as cross-coupling reactions, which are fundamental in creating complex organic compounds from simpler precursors .

Pharmacokinetics

They are typically well-absorbed and can be distributed throughout the body, depending on their chemical structure .

Result of Action

The primary result of the action of 3-Fluoro-4-methoxyphenyl boronic acid anhydride is the formation of new organic compounds through the Suzuki-Miyaura coupling . This can lead to the synthesis of various complex organic compounds, including potential antitumor agents .

Action Environment

The efficacy and stability of 3-Fluoro-4-methoxyphenyl boronic acid anhydride can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature for stability . Furthermore, the Suzuki-Miyaura coupling reaction is often performed in the presence of a base and a palladium catalyst, under aqueous conditions .

properties

IUPAC Name

2,4,6-tris(3-fluoro-4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADHZAONANTYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18B3F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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